2-[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with significant potential in various scientific research applications. This compound features a difluoromethyl group and a trifluoromethyl group on the phenyl ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Boronic Acid Formation: The starting material is often a boronic acid derivative, which undergoes a series of reactions to introduce the difluoromethyl and trifluoromethyl groups.
Halogenation: The phenyl ring is halogenated to introduce the trifluoromethyl group.
Difluoromethylation: The difluoromethyl group is introduced through a halogen exchange reaction or direct difluoromethylation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced to form difluoromethane derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, particularly at the trifluoromethyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and Lewis acids are employed.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Difluoromethane Derivatives: Resulting from reduction reactions.
Substituted Phenyl Derivatives: Produced through electrophilic substitution.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the study of enzyme inhibitors and biological probes.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Boronic Acids: Similar in structure but lacking the difluoromethyl and trifluoromethyl groups.
Trifluoromethylphenyl Boronic Acids: Similar but with only one trifluoromethyl group.
Difluoromethylphenyl Boronic Acids: Similar but with only one difluoromethyl group.
Uniqueness: The presence of both difluoromethyl and trifluoromethyl groups on the phenyl ring gives this compound unique chemical properties, such as increased stability and reactivity compared to its counterparts.
This detailed overview provides a comprehensive understanding of 2-[2-(Difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
2-[2-(difluoromethyl)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BF5O2/c1-12(2)13(3,4)22-15(21-12)10-6-5-8(14(18,19)20)7-9(10)11(16)17/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZWITCKAFITLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BF5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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